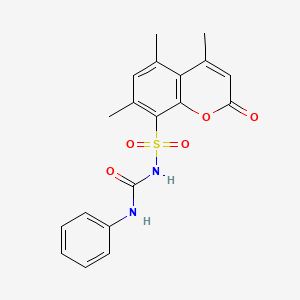

2H-1-Benzopyran-8-sulfonamide, 4,5,7-trimethyl-2-oxo-N-((phenylamino)carbonyl)-

描述

The compound 2H-1-Benzopyran-8-sulfonamide, 4,5,7-trimethyl-2-oxo-N-((phenylamino)carbonyl)- is a benzopyran derivative characterized by a sulfonamide group at position 8, methyl substitutions at positions 4, 5, and 7, a ketone at position 2, and a phenylaminocarbonyl moiety attached to the sulfonamide nitrogen. The sulfonamide group suggests possible applications in targeting enzymes like carbonic anhydrases or kinases, while the methyl and phenylaminocarbonyl substituents may enhance lipophilicity and binding specificity.

属性

CAS 编号 |

85302-26-7 |

|---|---|

分子式 |

C19H18N2O5S |

分子量 |

386.4 g/mol |

IUPAC 名称 |

1-phenyl-3-(4,5,7-trimethyl-2-oxochromen-8-yl)sulfonylurea |

InChI |

InChI=1S/C19H18N2O5S/c1-11-9-13(3)18(17-16(11)12(2)10-15(22)26-17)27(24,25)21-19(23)20-14-7-5-4-6-8-14/h4-10H,1-3H3,(H2,20,21,23) |

InChI 键 |

FPENSZWANGTHHM-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=C(C2=C1C(=CC(=O)O2)C)S(=O)(=O)NC(=O)NC3=CC=CC=C3)C |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-8-sulfonamide, 4,5,7-trimethyl-2-oxo-N-((phenylamino)carbonyl)- typically involves multi-step organic reactions. One common method includes the initial formation of the benzopyran core, followed by the introduction of sulfonamide and phenylamino carbonyl groups through subsequent reactions. Specific reagents and catalysts, such as sulfonyl chlorides and amines, are used under controlled conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

化学反应分析

Types of Reactions

2H-1-Benzopyran-8-sulfonamide, 4,5,7-trimethyl-2-oxo-N-((phenylamino)carbonyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups within the compound with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

科学研究应用

Biological Activities

Research indicates that this compound exhibits significant biological activities , including:

- Antimicrobial Properties : The compound has been studied for its potential to inhibit bacterial growth. It interacts with bacterial enzymes and cell membranes, leading to antimicrobial effects. For instance, derivatives of benzopyran compounds have shown effectiveness against various gram-positive bacteria .

- Anticancer Effects : Studies have highlighted the compound's ability to reduce the invasive behavior of cancer cells. Structure-activity relationships (SAR) have been established, suggesting that modifications in the chemical structure can enhance anticancer potency .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can affect cellular signaling mechanisms, making it a candidate for further pharmacological studies aimed at treating diseases like cancer and infections .

Applications in Research

The applications of this compound extend to various research domains:

Medicinal Chemistry

In medicinal chemistry, the compound serves as a scaffold for developing new drugs targeting specific diseases. Its sulfonamide group enhances solubility and bioavailability, which are crucial for therapeutic efficacy.

Neurology

The compound has been investigated for its potential in treating neuropathic pain through modulation of TRPM8 channels. This suggests its role as a therapeutic agent in pain management .

Case Studies

作用机制

The mechanism of action of 2H-1-Benzopyran-8-sulfonamide, 4,5,7-trimethyl-2-oxo-N-((phenylamino)carbonyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, metabolic regulation, and gene expression.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

To contextualize the compound, we compare it with structurally related benzopyrans and sulfonamide derivatives documented in recent literature.

Comparison with Spirocyclic Diazaspiro Compounds (EP 4 374 877 A2)

The European patent EP 4 374 877 A2 (2024) describes spirocyclic diazaspiro compounds with trifluoromethyl and pyrimidinyl substituents, such as (2S)-2-[2-[2,3-difluoro-4-[[10-hydroxy-6-methyl-8-oxo-9-[[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carbamoyl]-6,7-diazaspiro[4.5]dec-9-en-7-yl]methyl]phenoxy]ethylamino]butanedioic acid.

| Property | Target Compound | Spirocyclic Diazaspiro Compound |

|---|---|---|

| Core Structure | Benzopyran | Diazaspiro[4.5]decene |

| Key Functional Groups | Sulfonamide, phenylaminocarbonyl | Carbamoyl, trifluoromethyl, pyrimidinyl |

| Fluorination | None | High (2,3-difluoro, trifluoromethyl groups) |

| Pharmacological Target | Likely enzyme inhibition (e.g., CA) | Kinase inhibition (implied by spiro design) |

| Solubility | Moderate (methyl groups reduce polarity) | Low (high fluorination increases lipophilicity) |

Key Differences :

- The target compound lacks fluorinated groups, which are critical in the spirocyclic analogs for enhancing metabolic stability and target affinity.

- The phenylaminocarbonyl group in the target may offer distinct hydrogen-bonding interactions compared to the pyrimidinyl-carbamoyl motifs in the patented compounds.

Comparison with 4H-1-Benzopyran-2-carboxylate Derivatives (Pharmacopeial Forum PF 43(1))

The disodium salt 5,5′-[(2-hydroxytrimethylene)dioxy]bis[4-oxo-4H-1-benzopyran-2-carboxylate] (PF 43(1), 2017) features a bis-benzopyran structure linked via a glycerol bridge and carboxylate groups.

| Property | Target Compound | Disodium Benzopyran Carboxylate |

|---|---|---|

| Core Structure | Monomeric benzopyran | Dimeric benzopyran |

| Functional Groups | Sulfonamide, methyl, ketone | Carboxylate, ether-linked glycerol |

| Solubility | Low to moderate | High (due to disodium salt and carboxylate) |

| Stability | Likely stable under neutral pH | Susceptible to hydrolysis at acidic pH |

| Applications | Enzyme inhibition (theoretical) | Chelation, UV absorption (common uses) |

Key Differences :

- The carboxylate groups in the PF 43(1) compound confer high water solubility, whereas the sulfonamide and methyl groups in the target compound prioritize membrane permeability.

Comparison with Azo-Linked Benzenesulfonamides (CAS 29821-98-5)

The azo-sulfonamide 4-[2-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl]-N-2-pyrimidinyl-benzenesulfonamide (CAS 29821-98-5) features an azo linkage and pyrazolyl-pyrimidinyl substituents.

| Property | Target Compound | Azo-Linked Benzenesulfonamide |

|---|---|---|

| Core Structure | Benzopyran-sulfonamide | Benzene-sulfonamide with azo-pyrazolyl group |

| Functional Groups | Sulfonamide, phenylaminocarbonyl | Azo, pyrazolyl, pyrimidinyl |

| Stability | Stable (no azo group) | Photolabile (azo group prone to reduction) |

| Bioactivity | Potential enzyme inhibition | Antimicrobial, dye applications |

| Synthetic Complexity | Moderate | High (multi-step azo coupling) |

生物活性

The compound 2H-1-Benzopyran-8-sulfonamide, 4,5,7-trimethyl-2-oxo-N-((phenylamino)carbonyl)- represents a class of sulfonamide derivatives with potential therapeutic applications. This article reviews its biological activity, focusing on antibacterial properties, cytotoxicity, and the mechanisms underlying its effects.

Chemical Structure and Properties

The compound features a benzopyran core with sulfonamide and phenylamino substituents. Its structure is significant for its biological activity, influencing interactions with various biological targets.

Antibacterial Activity

Sulfonamides are known for their bacteriostatic properties. Recent studies have demonstrated the antibacterial efficacy of various sulfonamide derivatives against both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2H-1-Benzopyran-8-sulfonamide | Staphylococcus aureus | 50 µM |

| 2H-1-Benzopyran-8-sulfonamide | Escherichia coli | 75 µM |

These findings indicate that this compound exhibits significant antibacterial activity, comparable to established antibiotics . The mechanism of action is believed to involve the inhibition of bacterial folic acid synthesis, similar to other sulfonamides.

Cytotoxicity and Apoptosis

Cytotoxicity assays using the MTT method have revealed that the compound has varying degrees of cytotoxic effects on different cell lines. The IC50 values for selected cell lines are summarized below:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 2H-1-Benzopyran-8-sulfonamide | L929 Fibroblast | 90 |

| 2H-1-Benzopyran-8-sulfonamide | HeLa Cells | 120 |

The results suggest that the compound induces apoptosis in cancer cells through mechanisms involving the activation of pro-apoptotic proteins such as Bax and caspase-3 , while downregulating anti-apoptotic factors .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The benzopyran moiety may interact with enzymes involved in cell proliferation and survival.

- Cell Cycle Arrest : Studies indicate that the compound can induce cell cycle arrest at various phases (G1, G2/M), which is critical in cancer therapy .

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, leading to oxidative stress and subsequent apoptosis .

Case Studies

A study evaluating a series of benzopyran sulfonamide hybrids found that modifications to the benzopyran structure significantly enhanced antibacterial and cytotoxic properties. For instance, compounds with additional methyl groups showed improved activity against resistant bacterial strains .

常见问题

Basic: How can researchers optimize the synthesis of this compound?

Answer:

Synthesis optimization should focus on regioselective substitution and coupling efficiency. For example, NaH in THF can activate phenolic hydroxyl groups for alkylation, as demonstrated in benzopyran derivative syntheses (e.g., 6-(benzyloxy)-2-phenyl derivatives) . The phenylaminocarbonyl group can be introduced via carbodiimide-mediated coupling, similar to methods used for N-((phenylamino)carbonyl) analogs in spirocyclic compounds . Key parameters include reaction temperature (0–5°C for sensitive intermediates) and stoichiometric control of trifluoromethylphenyl reagents to avoid byproducts .

Advanced: What strategies address regioselectivity challenges in introducing sulfonamide and trimethyl groups?

Answer:

Regioselectivity can be controlled using directing groups or steric hindrance. For instance, sulfonamide introduction at the 8-position may require prior protection of the 2-oxo group to prevent undesired nucleophilic attack. Trimethyl substitution (4,5,7-positions) can be achieved via Friedel-Crafts alkylation with methyl halides, leveraging electron-donating substituents to direct methylation . Computational modeling (DFT) of electron density maps can predict reactive sites, as applied in analogous benzopyran systems .

Basic: What spectroscopic methods validate the compound’s structural integrity?

Answer:

- NMR : and NMR identify methyl group environments (δ 1.8–2.1 ppm for trimethyl) and sulfonamide NH signals (δ 7.5–8.0 ppm). Aromatic protons in the phenylaminocarbonyl group appear as multiplet peaks (δ 6.8–7.4 ppm) .

- FT-IR : Confirm sulfonamide S=O stretches (~1350 cm) and carbonyl groups (2-oxo at ~1700 cm) .

- HRMS : Verify molecular ion [M+H] with <2 ppm error .

Advanced: How can contradictory bioactivity data across studies be resolved?

Answer:

Contradictions often arise from assay conditions or impurity profiles.

- Assay standardization : Use enzyme inhibition assays (e.g., kinase or protease) with controls like PD98059 (a known benzopyran-based inhibitor) to calibrate activity .

- Purity analysis : Employ reverse-phase HPLC (e.g., Chromolith columns) to ensure ≥95% purity, as impurities <5% can skew IC values .

- Data triangulation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .

Basic: What in vitro assays are suitable for initial biological screening?

Answer:

- Enzyme inhibition : Use fluorogenic substrates (e.g., AMC-labeled peptides) to quantify inhibition of proteases or kinases .

- Cytotoxicity : Screen against HEK-293 or HepG2 cells with MTT assays, comparing to reference compounds like LY294002 (benzopyran-based PI3K inhibitor) .

- Solubility : Measure kinetic solubility in PBS (pH 7.4) using nephelometry to guide dosing in follow-up assays .

Advanced: How can structure-activity relationship (SAR) studies improve potency?

Answer:

- Substituent variation : Replace the 4-methyl group with electron-withdrawing groups (e.g., CF) to enhance sulfonamide acidity and target binding, as seen in spirocyclic diazaspiro analogs .

- Scaffold hopping : Integrate pyrimidine or pyridine rings (e.g., 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid) to modulate lipophilicity and bioavailability .

- Pharmacophore mapping : Use docking simulations (AutoDock Vina) to identify critical interactions with residues in active sites .

Basic: What analytical techniques assess purity and stability?

Answer:

- HPLC-DAD : Monitor degradation under accelerated conditions (40°C/75% RH) using C18 columns and acetonitrile/water gradients .

- Thermogravimetric analysis (TGA) : Determine thermal stability (mp >250°C for crystalline forms) .

- XRD : Confirm polymorphic form, as amorphous phases may reduce shelf life .

Advanced: How can metabolite profiling inform toxicity studies?

Answer:

- LC-MS/MS : Identify phase I metabolites (oxidation, demethylation) using high-resolution Q-TOF systems. For example, hydroxylation at the 4-methyl position is a common metabolic pathway in benzopyrans .

- CYP450 inhibition assays : Test against CYP3A4 and CYP2D6 isoforms to predict drug-drug interaction risks .

Basic: What statistical methods are recommended for dose-response data?

Answer:

- Nonlinear regression : Fit IC values using four-parameter logistic models (GraphPad Prism).

- ANOVA with Tukey post-hoc : Compare efficacy across derivatives (e.g., trimethyl vs. dimethyl analogs) .

Advanced: How can computational modeling guide lead optimization?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。